Akt-IN-11 belongs to a class of compounds known as small-molecule inhibitors. These inhibitors specifically target the Akt protein kinase, which is part of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth and survival, and its aberrant activation is frequently associated with various types of cancer. The compound's design leverages structural insights into the Akt enzyme to enhance selectivity and potency against its targets.
The synthesis of Akt-IN-11 typically involves several key steps that include the formation of specific chemical bonds and the introduction of functional groups that confer inhibitory activity. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor the synthesis process and confirm the identity and purity of the compound.
Akt-IN-11 features a complex molecular structure characterized by specific functional groups that facilitate binding to the Akt kinase. The precise molecular formula and structural data can be determined through X-ray crystallography or advanced computational modeling techniques.
The mechanism of action for Akt-IN-11 primarily involves reversible binding to the ATP-binding site of the Akt kinase. This interaction inhibits the phosphorylation activity of Akt, thereby disrupting downstream signaling pathways associated with cell survival and proliferation.
Akt-IN-11 exerts its effects by binding to the active site of the Akt kinase, preventing ATP from accessing its binding site. This inhibition leads to decreased phosphorylation of downstream targets involved in cell cycle progression and survival.
Akt-IN-11 possesses distinct physical properties that influence its behavior in biological systems:
Akt-IN-11 has potential applications in both research and clinical settings:
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway governs essential cellular processes including proliferation, metabolism, and survival. Akt (protein kinase B) serves as the central node, transmitting signals from growth factors and cytokines to downstream effectors. Dysregulation of this pathway—through mutations in PIK3CA, loss of PTEN function, or Akt amplification—occurs in >50% of human cancers and metabolic disorders [2] [7]. Pharmacological targeting of Akt has emerged as a strategic approach to counteract pathological signaling. Early pan-Akt inhibitors faced challenges due to isoform functional redundancy and toxicity, spurring the development of isoform-selective agents like Akt-IN-11. This compound exemplifies the shift toward precision modulation of Akt signaling nodes [4] [10].
Akt comprises three isoforms (Akt1/PKBα, Akt2/PKBβ, Akt3/PKBγ) encoded by distinct genes. Despite >80% sequence homology in kinase domains, their non-redundant functions stem from tissue-specific expression, subcellular localization, and substrate preferences [3] [6]:
Table 1: Functional Specialization of Akt Isoforms
| Isoform | Primary Tissues | Key Functions | Phenotype of Genetic Deletion |
|---|---|---|---|
| Akt1 | Ubiquitous | Cell survival, proliferation | Growth impairment, embryonic lethality (partial) |
| Akt2 | Liver, muscle, adipose | Glucose homeostasis, insulin signaling | Insulin resistance, diabetes-like syndrome |
| Akt3 | Brain, testes | Neuronal development, lipid metabolism | Reduced brain size, altered fatty acid oxidation |
Isoform-specific substrate phosphorylation further fine-tunes signaling outcomes. For example, Akt2 preferentially phosphorylates TBC1D4/AS160 to mobilize GLUT4 vesicles, while Akt1 modulates MDM2-p53 axis activity [6] [10].
Hyperactivation of Akt drives pathogenesis through genetic alterations and post-translational modifications:
Akt1E17K mutation stabilizes membrane localization, mimicking PIP3 binding and enhancing kinase activity [10].
Isoform-Specific Roles in Cancer:
Table 2: Disease Associations of Akt Pathway Dysregulation
| Disease Context | Key Alterations | Dominant Isoform | Consequences |
|---|---|---|---|
| Melanoma | PTEN loss (29–43%), PIK3CA mutations | Akt3 > Akt2 | Enhanced survival, drug resistance |
| Hepatocellular carcinoma | PIK3CA amplification, Akt overexpression | Akt1/Akt2 | BEL-7402 cell proliferation (IC~50~: 1.15 µM for Akt-IN-11) |
| Type 2 diabetes | Impaired Akt2 activation | Akt2 | Reduced GLUT4 translocation, insulin resistance |
Pan-Akt inhibitors (e.g., MK-2206) disrupt metabolic homeostasis due to systemic Akt2 blockade, causing hyperglycemia and limiting therapeutic utility [6] [9]. Isoform-selective inhibition offers distinct advantages:
Akt-IN-11 exemplifies this strategy by preferentially inhibiting Akt1/2 over Akt3, making it suitable for cancers driven by hepatic or metabolic Akt dysregulation [1] [10].
Akt-IN-11 (chemical structure: C~27~H~27~ClF~3~NO~4~) emerged from structure-guided optimization of covalent-allosteric Akt inhibitors (CAAIs). Its design exploits isoform-specific differences in the allosteric pocket C-terminal to the kinase domain [10]:
Table 3: Pharmacological Profile of Akt-IN-11
| Parameter | Value | Method | Significance |
|---|---|---|---|
| Molecular Weight | 521.96 g/mol | Calculated | Optimal for cell permeability |
| IC50 (BEL-7402) | 1.15 µM | Cell viability assay | Potency against hepatoma models |
| Akt1/2 vs. Akt3 selectivity | >10-fold | Kinase activity assays | Enables isoform-specific perturbation studies |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5